ent-17-Hydroxykaur-15-en-19-oic acid
Description
Structure
2D Structure
Properties
CAS No. |
35030-38-7 |
|---|---|
Molecular Formula |
C20H30O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(1S,4S,5R,9S,10S,13S)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid |
InChI |
InChI=1S/C20H30O3/c1-18-7-3-8-19(2,17(22)23)15(18)6-9-20-10-13(4-5-16(18)20)14(11-20)12-21/h11,13,15-16,21H,3-10,12H2,1-2H3,(H,22,23)/t13-,15-,16-,18+,19+,20-/m0/s1 |
InChI Key |
XEQHVCXFKPCQNM-LEUKZYDJSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@@H](C3)C(=C4)CO)(C)C(=O)O |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)C(=C4)CO)(C)C(=O)O |
Appearance |
Powder |
melting_point |
193 - 194 °C |
physical_description |
Solid |
Synonyms |
17-hydroxy-ent-kaur-15-en-19-oic acid |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies
Plant Sources and Geographic Distribution of ent-17-Hydroxykaur-15-en-19-oic Acid
The tetracyclic diterpenoid this compound is a naturally occurring compound found within specific families of the plant kingdom. Its distribution is primarily documented in tropical and subtropical regions, corresponding to the native habitats of the source species. The Annonaceae and Salicaceae families are notable for producing this and structurally related ent-kaurane diterpenoids.
This compound has been successfully isolated from the leaves of Laetia thamnia L. medchemexpress.com. This plant belongs to the Salicaceae family and is found in the flora of relevant tropical areas. The isolation of this ent-kaurene (B36324) diterpene from L. thamnia highlights the plant as a key natural source for this specific compound. medchemexpress.com
The Annonaceae family, which includes numerous species of tropical and subtropical crops, is a significant source of ent-kaurane diterpenoids. researchgate.netnih.gov Specifically, this compound has been isolated from the leaves and fresh fruits of Annona glabra, commonly known as the pond apple. researchgate.netresearchgate.net
A bioassay-guided optimization of ultrasound-assisted extraction from A. glabra leaves led to the successful isolation and identification of several compounds, including this compound. researchgate.net Research on the fruits of A. glabra has also identified this compound among a suite of other ent-kaurane diterpenoids. researchgate.net The genus Annona is well-documented for producing a variety of these diterpenes, which are intermediates in the biosynthesis of plant growth hormones. nih.govfrontiersin.org
**Table 1: Selected ent-Kaurane Diterpenoids Isolated from *Annona glabra***
| Compound Name | Plant Part |
|---|---|
| ent-Kaur-16-en-19-oic acid | Leaves, Fruits |
| ent-19-Methoxy-19-oxokauran-17-oic acid | Leaves |
| Annoglabasin B | Leaves |
| ent-17-Hydroxykaur-15-en-19-oic acid | Leaves, Fruits |
| ent-15β,16β-Epoxy-17-hydroxy-kauran-19-oic acid | Leaves |
| Annoglabasin G | Fruits |
| 16β,17-Dihydroxy-ent-kauran-19-oic acid | Fruits |
Data sourced from multiple studies on Annona glabra. researchgate.netresearchgate.net
The Asteraceae family is another major source of ent-kaurane diterpenoids. nih.gov While the specific compound this compound is not directly reported in Wedelia trilobata, this species is known to produce structurally similar diterpenoids. nih.govnih.gov For instance, a related compound, ent-17-Hydroxykaura-9(11),15-dien-19-oic acid, has been isolated from the herbs of Wedelia trilobata. medchemexpress.comcaltagmedsystems.co.uk Furthermore, ent-kaura-9(11),16-dien-19-oic acid was isolated from the leaves of W. trilobata in a study focused on its traditional use for wound healing. nih.gov
Other species within the Asteraceae family, such as Adenostemma lavenia, have been found to contain high concentrations of related compounds like ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid. nih.gov The isomer of kaurenoic acid, ent-kaur-15-en-19-oic acid, has also been noted in a few Asteraceae species. researchgate.net
The Espeletiinae subtribe, belonging to the Asteraceae family, is a rich source of ent-kaurane diterpenoids. sciencebiology.org These plants, commonly known as "Frailejon," grow in the high-altitude regions of the Andes in South America. sciencebiology.org Phytochemical studies of species like Espeletia semiglobulata have led to the isolation of several ent-kaurene type diterpenoids. sciencebiology.orgsciencebiology.org While this compound has not been specifically reported, related compounds identified include:
ent-kaur-16-en-19-al (B1254193)
ent-kaur-18-nor-16-en-4-ol (ruilopeziol)
ent-kaur-16-en-19-ol
A novel compound identified as ent-kaur-3-acetoxy-15-ene sciencebiology.orgsciencebiology.org
The extensive presence of the ent-kaurane skeleton in this subtribe underscores its importance as a potential source for discovering new and known diterpenoids. sciencebiology.org
Advanced Isolation Techniques for ent-Kaurane Diterpenoids
The isolation of ent-kaurane diterpenoids from plant matrices is a multi-step process that leverages the physicochemical properties of these compounds. The general approach involves solvent extraction, partitioning, and subsequent chromatographic purification.
Solvent extraction is the foundational step in isolating natural products from raw plant materials. nih.gov The choice of solvent is critical and is based on the polarity of the target compounds. For ent-kaurane diterpenoids, which are moderately polar, a common strategy involves initial extraction with a mid-polarity solvent or a sequence of solvents with increasing polarity.
A typical procedure for isolating ent-kaurane diterpenoids, such as those from Isodon weisiensis, involves the following steps:
Extraction: The dried and powdered plant material (e.g., leaves) is extracted multiple times with a solvent like 60% acetone (B3395972) or ethanol (B145695) at room temperature. researchgate.net This process dissolves the target compounds, moving them from the solid plant matrix into the solvent phase. nih.gov
Concentration: The resulting filtrate is concentrated under reduced pressure to remove the bulk of the solvent, yielding a crude extract. researchgate.net
Partitioning: The crude extract is then subjected to liquid-liquid partitioning. This technique separates compounds based on their differential solubility in two immiscible liquids, such as ethyl acetate (B1210297) and water. organomation.com The ent-kaurane diterpenoids typically partition into the organic layer (e.g., ethyl acetate). researchgate.net
Purification: The organic layer is evaporated to dryness, and the resulting residue is further purified using various chromatographic techniques, such as column chromatography over silica (B1680970) gel or Sephadex, to isolate the pure compounds. researchgate.net
Modern techniques like Ultrasound-Assisted Extraction (UAE) can enhance efficiency by using ultrasonic waves to accelerate the dissolution and diffusion of solutes, often requiring less solvent and time. researchgate.netnih.gov
Chromatographic Purification Methodologies (e.g., Silica Gel Column Chromatography)
Following initial extraction, the purification of this compound from the crude plant extract is heavily reliant on chromatographic techniques. Silica gel column chromatography stands out as a fundamental and widely used method for the separation of this and other related ent-kaurane diterpenes.
The general principle of silica gel column chromatography involves the differential partitioning of the components of a mixture between a stationary phase (silica gel) and a mobile phase (an organic solvent or a mixture of solvents). The separation is based on the varying polarities of the compounds in the mixture.
In the context of isolating ent-kaurane diterpenes, a typical procedure involves packing a glass column with silica gel. The crude extract, dissolved in a small amount of solvent, is then loaded onto the top of the column. The separation is achieved by eluting the column with a solvent system of gradually increasing polarity. For instance, a common mobile phase starts with a non-polar solvent like hexane, and the polarity is progressively increased by adding a more polar solvent such as ethyl acetate (EtOAc).
Fractions are collected sequentially as the solvent mixture runs through the column. Each fraction is then analyzed, often using thin-layer chromatography (TLC), to monitor the separation process and identify the fractions containing the compound of interest. Fractions containing this compound are then combined and concentrated. This process may be repeated with different solvent systems to achieve a higher degree of purity.
Bioactivity-Guided Fractionation Approaches in Natural Product Discovery
Bioactivity-guided fractionation is a pivotal strategy in the discovery of new and biologically active natural products. This approach involves a systematic process of separating a crude extract into fractions and testing the biological activity of each fraction. The most active fractions are then subjected to further separation and testing until a pure, active compound is isolated.
In the case of this compound, its known cytotoxic properties make it a candidate for discovery through bioactivity-guided fractionation targeting anticancer agents. The process would typically commence with the screening of a crude plant extract for its ability to inhibit the growth of various cancer cell lines. For example, the crude extract of Laetia thamnia leaves would be tested against a panel of human cancer cells. nih.gov
If the crude extract demonstrates significant cytotoxicity, it is then fractionated using techniques like silica gel column chromatography. Each resulting fraction is subsequently tested for its cytotoxic activity. The fractions that exhibit the highest potency are selected for further rounds of separation and bioassays. This iterative process continues, narrowing down the components until a single, pure compound responsible for the observed bioactivity is isolated and identified as this compound. A study on Laetia thamnia revealed that this compound exhibited an IC50 of 17.63 µg/mL on human prostate LNCaP cells. nih.gov
While cytotoxicity is a common endpoint for bioactivity-guided fractionation, other biological activities can also be used. For instance, a study on Annona glabra utilized an etiolated wheat coleoptile bioassay to guide the isolation of compounds with allelopathic activity, which led to the isolation of this compound among other compounds. researchgate.net This demonstrates the versatility of this approach in identifying bioactive molecules with diverse functional properties.
Biosynthetic Pathways of Ent Kaurane Diterpenoids
General Biosynthetic Route to ent-Kaurene (B36324) and ent-Kaurane Skeletons
The formation of the foundational ent-kaurane structure is a two-step cyclization process catalyzed by a pair of distinct enzymes known as diterpene synthases (diTPSs). beilstein-journals.org This pathway is a critical branch in terpenoid metabolism, leading to a vast array of compounds. nih.gov
The biosynthesis begins with the acyclic precursor geranylgeranyl diphosphate (B83284) (GGPP). ontosight.airesearchgate.net The first step is catalyzed by a class II diTPS called ent-copalyl diphosphate synthase (CPS). frontiersin.orgontosight.ai This enzyme facilitates a protonation-initiated cyclization of GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). frontiersin.orgnih.gov This reaction is a crucial control point, directing the flow of GGPP toward the formation of ent-kaurane-related compounds.
In the second step, the bicyclic ent-CPP is acted upon by a class I diTPS, ent-kaurene synthase (KS). ontosight.aiwikipedia.org KS catalyzes a more complex series of reactions initiated by the ionization of the diphosphate group from ent-CPP. frontiersin.org This leads to further cyclization and rearrangements, ultimately forming the tetracyclic hydrocarbon ent-kaurene. nih.govresearchgate.net These two key enzymes, CPS and KS, are located in the plastids of plant cells. researchgate.net The resulting ent-kaurene serves as the parent scaffold for all ent-kaurane diterpenoids. The conversion to the saturated ent-kaurane skeleton occurs when the double bond between C-16 and C-17 is lost through subsequent enzymatic modifications. nih.gov
Table 1: Key Enzymes in ent-Kaurene Biosynthesis
| Enzyme Name | Abbreviation | Enzyme Class | Substrate | Product |
| ent-copalyl diphosphate synthase | CPS | Class II diTPS | Geranylgeranyl diphosphate (GGPP) | ent-copalyl diphosphate (ent-CPP) |
| ent-kaurene synthase | KS | Class I diTPS | ent-copalyl diphosphate (ent-CPP) | ent-kaurene |
Enzymatic Mechanisms and Precursors Involved in ent-17-Hydroxykaur-15-en-19-oic Acid Formation
The biosynthesis of this compound from the ent-kaurene skeleton involves a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (P450s). beilstein-journals.orgpnas.org These enzymes are crucial for introducing functional groups and increasing the chemical diversity of the parent hydrocarbon. nih.gov
The pathway begins with the precursor ent-kaurene. The first series of oxidations occurs at the C-19 position, converting the methyl group into a carboxylic acid. This three-step oxidation is catalyzed by a single P450 enzyme, ent-kaurene oxidase (KO), which sequentially transforms ent-kaurene into ent-kaurenol, then to ent-kaurenal, and finally to ent-kaurenoic acid. nih.gov
Following the formation of ent-kaurenoic acid, another family of P450 enzymes, ent-kaurenoic acid oxidase (KAO), can further hydroxylate the molecule. pnas.org While KAO is primarily known for its role in gibberellin biosynthesis by hydroxylating C-7, other P450s are responsible for modifications at different positions, leading to a wide array of oxidized ent-kaurane derivatives. researchgate.net
The specific formation of this compound involves hydroxylation at the C-17 position and a shift of the double bond from the C-16/C-17 position to the C-15/C-16 position. This type of reaction, hydroxylation at a double bond accompanied by its rearrangement, has been observed in plants like Zea mays. documentsdelivered.com This suggests a specialized P450 enzyme is responsible for this specific transformation of an ent-kaurenoic acid precursor. The precise identity of the enzyme catalyzing this step can vary between plant species.
Table 2: Biosynthetic Steps from ent-Kaurene
| Precursor | Enzyme(s) | Intermediate/Product | Key Transformation |
| ent-kaurene | ent-kaurene oxidase (KO) | ent-kaurenoic acid | Oxidation of C-19 methyl group |
| ent-kaurenoic acid precursor | Cytochrome P450 (unspecified) | This compound | C-17 hydroxylation and double bond shift |
Chemodiversity and Stereochemical Specificity within ent-Kaurane Biosynthesis
The vast chemical diversity observed within the ent-kaurane diterpenoid family is a direct result of the catalytic plasticity of the enzymes involved in their biosynthesis. frontiersin.orgnih.gov This diversity is generated through two main stages: the initial formation of the carbon skeleton and the subsequent decorative modifications. beilstein-journals.org
The stereochemical specificity of the initial cyclization is strictly controlled by the active sites of CPS and KS. The "ent-" prefix denotes a specific stereochemistry (negative optical rotation) that is opposite to the "normal" kaurane (B74193) series. frontiersin.orgmdpi.com This stereocontrol is fundamental, and all subsequent modifications build upon this specific enantiomeric scaffold. The enzymes CPS and KS ensure the precise formation of the tetracyclic ent-kaurene skeleton. frontiersin.org
After the formation of ent-kaurene, the structural diversification accelerates dramatically. This chemodiversity arises from the actions of modifying enzymes, predominantly cytochrome P450s and other oxidoreductases. beilstein-journals.orgnih.gov These enzymes introduce a variety of functional groups at different positions on the kaurane skeleton. These modifications include:
Oxidation: Hydroxylation, carboxylation, and epoxidation at various carbon atoms. nih.gov
Rearrangements: Cleavage of C-C bonds (seco-kauranes) or intramolecular cyclizations. nih.gov
Glycosylation: Attachment of sugar moieties to hydroxyl groups.
Even subtle changes in the amino acid sequence of a diterpene synthase can lead to different products. For example, a single amino acid difference between two highly similar KS enzymes in poplar trees determines whether the product is ent-kaurene or 16α-hydroxy-ent-kaurane. nih.govresearchgate.net This highlights how gene duplication and subsequent evolution of these enzymes can rapidly generate metabolic diversity. nih.gov This combination of strict stereochemical control in skeleton formation followed by the broad activity of modifying enzymes allows for the production of thousands of distinct ent-kaurane diterpenoids in nature. mdpi.comresearchgate.net
Chemical Synthesis and Derivatization Strategies for Ent 17 Hydroxykaur 15 En 19 Oic Acid and Analogs
Semi-Synthesis from Precursors
Semi-synthetic approaches leverage abundant natural diterpenes, such as ent-kaur-16-en-19-oic acid (kaurenoic acid), as starting materials. These methods focus on introducing specific functional groups through controlled chemical reactions.
The synthesis of ent-17-hydroxykaur-15-en-19-oic acid can be achieved via the allylic hydroxylation of its precursor, ent-kaur-16-en-19-oic acid. redalyc.org Selenium dioxide (SeO2) is a key reagent for this type of transformation. nih.gov The reaction involves the oxidation of the allylic C-17 methyl group of the exocyclic double bond in the kaurane (B74193) skeleton. redalyc.org
Studies have explored various reaction conditions to optimize this synthesis. The choice of solvent plays a significant role in the reaction's efficiency and product distribution. When dichloromethane (B109758) is used as the solvent at room temperature without the addition of a peroxide, the reaction proceeds more slowly but yields ent-15α-hydroxy-kaur-16-en-19-oic acid as the main product in yields of up to 70% after 24 hours. redalyc.org However, this reaction also produces this compound as one of the identifiable products. redalyc.org The mechanism is believed to follow a concerted ene reaction pathway with SeO2 acting as the active oxidant. nih.gov
Table 1: Products from Allylic Oxidation of ent-Kaur-16-en-19-oic Acid with SeO2 Data compiled from experimental findings. redalyc.org
| Product Name | Molecular Formula | Notes |
| ent-15α-hydroxy-kaur-16-en-19-oic acid | C20H30O3 | Major product in some conditions |
| ent-17-oxo-kaur-15-en-19-oic acid | C20H28O3 | By-product |
| ent-17-hydroxy-kaur-15-en-19-oic acid | C20H30O3 | Target compound, formed as a product |
| ent-15-oxo-kaur-16-en-19-oic acid | C20H28O3 | By-product |
To accelerate the allylic oxidation process, hydrogen peroxide (H2O2) is often used in conjunction with selenium dioxide. redalyc.orgresearchgate.net The addition of H2O2 to the SeO2 reaction in a dioxane solvent system significantly decreases the reaction time from days to a few hours. redalyc.orgresearchgate.netdoaj.org
While this peroxide-mediated approach is faster, it leads to the formation of a complex mixture of by-products alongside the desired hydroxylated compounds. redalyc.orgresearchgate.netdoaj.org The primary product from the SeO2/H2O2 treatment of ent-kaurenic acid is often ent-15α-hydroxy-kaur-16-en-19-oic acid, obtained in yields around 56%. researchgate.net However, the reaction mixture contains numerous other compounds, including epoxides and other oxidized derivatives, which complicates the purification process. redalyc.orgresearchgate.net Among the identified by-products from this reaction are ent-17-oxo-kaur-15-en-19-oic acid, ent-15-oxo-kaurenic acid, and various epoxidized kauranes such as ent-15α-hydroxy-16,17-epoxi-kauran-19-oic acid. redalyc.org
The functionalization of the ent-kaurane skeleton is a critical strategy for diversifying its biological activities. nih.gov Structural diversity within this class of diterpenoids is often the result of modifications to the parent skeleton, such as oxidation, C-C bond cleavage, or structural rearrangements. nih.gov Synthetic chemistry provides the tools to introduce a wide array of functional groups that can modulate the compound's properties.
General strategies for functionalization that can be applied to this compound and its analogs include:
Esterification and Amidation: The carboxylic acid group at C-19 is a prime site for modification to produce esters and amides, potentially altering solubility and cell permeability.
Oxidation: The hydroxyl group at C-17 can be oxidized to an aldehyde or a carboxylic acid, creating new derivatives like ent-kaur-15-en-17-al-18-oic acid, which has shown anti-inflammatory properties. nih.gov
Modifications of the Alkene: The double bond at C-15/C-16 can be subjected to various reactions, such as epoxidation or dihydroxylation, to introduce new stereocenters and functional groups. rsc.org Chemoenzymatic methods can also be employed for reactions like haloetherification. tudelft.nl
Conjugation: The molecule can be functionalized by attaching other bioactive molecules or linkers to enhance its therapeutic potential or for targeted delivery applications. nih.govau.dk
These modifications are essential for creating libraries of kaurane analogs for structure-activity relationship (SAR) studies, aiming to identify compounds with enhanced potency and selectivity. rsc.org
Microbial Transformation and Biocatalysis for ent-Kaurane Derivatization
Biotransformation using microorganisms, particularly fungi, offers a powerful and elegant alternative to chemical synthesis for functionalizing complex natural products like ent-kaurane diterpenes. nih.govdoaj.orgresearchgate.net This approach is especially valuable for introducing hydroxyl groups at chemically unactivated carbon atoms, a task that is often challenging for semi-synthesis. researchgate.net
A variety of filamentous fungi have been shown to effectively hydroxylate the ent-kaurane skeleton. nih.gov These microorganisms possess cytochrome P-450 monooxygenase enzyme systems capable of performing these specific oxidations. mdpi.com
Aspergillus niger : This fungus is known to introduce hydroxyl groups at multiple positions on the kaurane nucleus. When incubated with ent-kaur-16-en-19-oic acid, A. niger produced dihydroxylated metabolites, including ent-7α,11β-dihydroxy-kaur-16-en-19-oic acid and ent-1β,7α-dihydroxy-kaur-16-en-19-oic acid. nih.govresearchgate.net
Fusarium fujikuroi (and its teleomorph Gibberella fujikuroi) : As a natural producer of gibberellins (B7789140), this fungal complex has an innate enzymatic machinery for modifying kaurane intermediates. mdpi.com It is frequently used in biotransformations and is known to hydroxylate various positions, particularly C-7 and C-11. nih.govnih.gov
Rhizopus species : Fungi from this genus, such as Rhizopus nigricans and Rhizopus stolonifer, have also been successfully employed. nih.govnih.gov Incubation of kaurenoic acid with R. stolonifer led to the formation of several hydroxylated derivatives. nih.gov
These fungal systems provide access to a wide chemical diversity of polar derivatives from less functionalized kaurane precursors. nih.govdoaj.org
A key advantage of microbial biotransformation is the high degree of regioselectivity and stereoselectivity, which is difficult to achieve through conventional chemical methods. nih.govresearchgate.net Fungal enzymes can target specific carbon atoms and introduce functional groups with a defined spatial orientation.
Studies have shown that different fungal species exhibit distinct patterns of hydroxylation on the kaurane skeleton. nih.gov
Gibberella fujikuroi has been shown to selectively hydroxylate the ent-7β and ent-11α positions of various kaurane substrates. nih.gov
Aspergillus niger can perform hydroxylations at less common sites, such as C-1, in addition to more frequent positions like C-7 and C-11. researchgate.net For example, it converted ent-kaur-16-en-19-oic acid into ent-1β,7α-dihydroxy-kaur-16-en-19-oic acid. nih.govresearchgate.net
This selectivity allows for the predictable production of specific, highly functionalized kaurane diterpenoids that can be evaluated for their biological properties. nih.govresearchgate.net
Table 2: Examples of Fungal Biotransformation of ent-Kaur-16-en-19-oic Acid Data compiled from published biotransformation studies. nih.govresearchgate.netnih.gov
| Fungus | Product(s) | Yield | Reference |
| Aspergillus niger | ent-7α,11β-dihydroxy-kaur-16-en-19-oic acid | 20% | researchgate.net |
| Aspergillus niger | ent-1β,7α-dihydroxy-kaur-16-en-19-oic acid | 5.8% | nih.govresearchgate.net |
| Rhizopus stolonifer | ent-3β-hydroxy-kaur-16-en-19-oic acid and others | Not specified | nih.gov |
Elucidation of Novel Biotransformed Metabolites
The microbial transformation of kaurane diterpenes represents a powerful strategy for generating novel derivatives with potential biological activities. While direct biotransformation studies on this compound are not extensively documented in publicly available research, the investigation of closely related kaurane structures provides significant insights into the potential metabolic pathways and the types of novel compounds that can be generated. Fungi, in particular, are known to be highly efficient in hydroxylating the kaurane skeleton at various positions, often with a high degree of regio- and stereoselectivity. nih.govresearchgate.net
Research into the biotransformation of ent-kaur-16-en-19-oic acid, a structurally similar precursor, by the fungus Cunninghamella echinulata has led to the isolation and characterization of new hydroxylated metabolites. These findings offer a strong predictive model for the potential biotransformation products of this compound. The elucidation of these novel metabolites was achieved through extensive analysis of spectroscopic data, primarily High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Nuclear Magnetic Resonance (NMR). researchgate.net
In one such study, the incubation of ent-kaur-16-en-19-oic acid with Cunninghamella echinulata yielded two novel di- and tri-hydroxylated derivatives. researchgate.net The structures of these metabolites were established as ent-12β,15α-dihydroxykaur-16-en-19-oic acid and ent-7α,16β,17-trihydroxykauran-19-oic acid. researchgate.net The identification of these compounds highlights the fungus's ability to introduce hydroxyl groups at positions C-7, C-12, C-15, and C-17 of the kaurane framework.
The detailed research findings for the biotransformation of ent-kaur-16-en-19-oic acid by Cunninghamella echinulata are summarized below:
Table 1: Biotransformation of ent-Kaur-16-en-19-oic Acid by Cunninghamella echinulata
| Substrate | Microorganism | Novel Metabolites Identified | Analytical Methods |
|---|---|---|---|
| ent-Kaur-16-en-19-oic acid | Cunninghamella echinulata | ent-12β,15α-dihydroxykaur-16-en-19-oic acid | HR-ESI-MS, NMR |
Data sourced from: Request PDF | New Derivatives from Microbial Transformation of ent‐Kaur‐16‐en‐19‐oic Acid by Cunninghamella echinulata. researchgate.net
Further illustrating the metabolic potential of fungi on kaurane diterpenes, the biotransformation of ent-19-hydroxykaur-16-en-15-one by Cephalosporium aphidicola resulted in the production of ent-3β,16β,19-trihydroxykauran-15-one. nih.gov The structure of this metabolite was unequivocally determined by X-ray crystallography, confirming hydroxylation at the C-3 position and saturation of the C16-C17 double bond with the introduction of a hydroxyl group at C-16. nih.gov This transformation showcases a different pattern of oxidation, demonstrating that the choice of microbial catalyst is crucial in determining the structure of the resulting metabolites.
Table 2: Biotransformation of ent-19-Hydroxykaur-16-en-15-one by Cephalosporium aphidicola
| Substrate | Microorganism | Novel Metabolite Identified | Analytical Methods |
|---|
Data sourced from: The bio-transformation of ent-19-hydroxykaur-16-en-15-one by Cephalosporium aphidicola. nih.gov
Molecular Mechanisms of Biological Activities in in Vitro and in Vivo Models
Cytotoxic and Anti-proliferative Activities of ent-17-Hydroxykaur-15-en-19-oic Acid
Studies have demonstrated that this compound possesses cytotoxic and anti-proliferative capabilities against several human cancer cell lines. The compound's efficacy varies across different cancer types, with prostate cancer cells showing notable sensitivity.
Activity against Prostate Cancer Cell Lines (e.g., LNCaP2)
This compound has shown significant cytotoxic activity against human prostate cancer cells. medchemexpress.comtargetmol.com In studies evaluating its effect on the LNCaP2 cell line, the compound exhibited a half-maximal inhibitory concentration (IC50) of 17.63 µg/mL. medchemexpress.com The evaluation of this compound also included the 22Rv1 human prostate cell line, indicating a broader activity against prostate cancer cells. targetmol.com
Table 1: Cytotoxicity of this compound against Human Prostate Cancer Cells
| Cell Line | Cancer Type | IC50 Value |
|---|---|---|
| LNCaP2 | Prostate | 17.63 µg/mL |
Effects on Colon and Breast Tumor Cell Lines
The anti-proliferative effects of this compound extend to other types of cancer. The compound has been tested against a panel of human colon cancer cell lines, including HT29, HCT116, SW480, and SW620, and was found to be active against all of them. targetmol.com Similarly, its activity was confirmed against the MCF-7 human breast cancer cell line. targetmol.com
While specific IC50 values for these colon and breast cancer cell lines are not detailed in the available literature, the activity of structurally related ent-kaurane diterpenoids provides context. For example, the related compound ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid has been shown to inhibit the proliferation of breast cancer cells (MCF-7, MDA-MB-231, and SK-BR-3) and colorectal carcinoma cells in a concentration- and time-dependent manner. nih.govscispace.com
Mechanisms of Apoptosis Induction and Cell Proliferation Modulation
Although direct mechanistic studies on this compound are limited, the broader family of ent-kaurane diterpenoids is known to induce cancer cell death primarily through apoptosis. A closely related compound, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid, triggers apoptosis through the mitochondrial-mediated pathway. eurekaselect.comnih.gov Key events in this process include the downregulation of the anti-apoptotic protein Bcl-2 and the translocation of the pro-apoptotic protein Bax into the mitochondria. eurekaselect.comnih.gov This leads to the release of cytochrome c into the cytosol, which in turn activates initiator caspase-9 and executioner caspase-3. eurekaselect.comnih.gov
Furthermore, this related compound can induce cell cycle arrest, typically at the G2/M phase, preventing cancer cells from dividing. nih.govresearchgate.net The inhibition of the NF-κB signaling pathway is another critical mechanism, which contributes to the downregulation of Bcl-2 and subsequent apoptosis. eurekaselect.comnih.gov These mechanisms observed in structurally similar compounds suggest potential pathways by which this compound may exert its anti-proliferative effects.
General Antitumor Mechanisms Associated with ent-Kaurane Diterpenoids
The antitumor activities of the ent-kaurane diterpenoid class are multifaceted. nih.govfrontiersin.org The primary mechanisms through which these compounds operate include the induction of apoptosis and the arrest of the cell cycle. nih.gov The apoptotic process is often initiated by modulating the expression of key regulatory proteins such as those in the BCL-2 family (Bcl-2 and BAX), leading to the activation of caspases. nih.gov
Another significant mechanism involves the generation of reactive oxygen species (ROS). Elevated ROS levels disrupt the intracellular redox balance, causing oxidative damage to tumor cells and triggering apoptosis. researchgate.net Some ent-kauranes achieve this by deactivating sulfhydryl (SH) enzymes and depleting glutathione (B108866) (GSH), which are crucial components of the cell's antioxidant defense system. This disruption of redox homeostasis can lead to programmed cell death pathways beyond apoptosis, including ferroptosis.
Enzyme Modulatory Effects
In addition to its cytotoxic properties, this compound has been shown to modulate the activity of specific enzymes.
Inhibition of Na+,K+-ATPase Activity by this compound and Derivatives
Research has identified this compound as an inhibitor of the enzyme Na+,K+-ATPase. nih.gov In a study using a crude enzyme preparation from rat brain, the compound demonstrated an IC50 value of 6.0 x 10⁻⁴ M. nih.gov This inhibitory effect was evaluated alongside its parent compound, (-)-ent-Kaur-16-en-19-oic acid, and other semi-synthetic derivatives. The parent compound showed significantly stronger inhibition, while the derivatives, including this compound, exhibited more moderate activity. nih.gov
Table 2: Inhibition of Na+,K+-ATPase by ent-Kaur-16-en-19-oic Acid and Its Derivatives
| Compound | IC50 (M) |
|---|---|
| (-)-ent-Kaur-16-en-19-oic acid | 2.2 x 10⁻⁵ M |
| (-)-methyl kaur-16-en-19-oate | 5.5 x 10⁻⁴ M |
| (-)-kaur-16-en-19-ol | 5.0 x 10⁻⁴ M |
| (-)-16β,17-epoxykauran-19-oic acid | 4.8 x 10⁻⁴ M |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid |
| (-)-ent-Kaur-16-en-19-oic acid |
| (-)-methyl kaur-16-en-19-oate |
| (-)-kaur-16-en-19-ol |
| (-)-16β,17-epoxykauran-19-oic acid |
| Bax |
| Bcl-2 |
| Cytochrome c |
| Caspase-3 |
| Caspase-9 |
| Glutathione (GSH) |
Interactions with Other Biological Enzymes
The broader class of ent-kaurane diterpenoids, to which this compound belongs, has demonstrated the ability to interact with several types of biological enzymes. nih.gov Studies have indicated that molecules within this class exhibit potential as protease inhibitors and kinase inhibitors. nih.gov Furthermore, some research suggests that the biological activity of certain ent-kauranes could be linked to the inhibition of enzymes such as topoisomerase I. frontiersin.org While direct enzymatic inhibition data for this compound is specific, the activities of its structural analogues suggest potential targets. For example, extracts from the Coffea genus, which are rich in ent-kaurane diterpenoids, have been shown to inhibit intestinal α-glucosidases, enzymes involved in carbohydrate digestion. mdpi.com
Anti-Inflammatory Pathways and Immunomodulation
This compound, also known as Grandiflorenic acid, has demonstrated notable anti-inflammatory and immunomodulatory effects. Research has shown it can modulate the response of macrophages, key cells in the immune system. In studies involving macrophages infected with Trypanosoma cruzi, treatment with Grandiflorenic acid led to an increase in the production of the pro-inflammatory cytokine TNF-α while reducing levels of the cytokine IL-6. researchgate.net This modulation of cytokine production is crucial for controlling infections.
The anti-inflammatory mechanisms of the ent-kaurane skeleton are further elucidated by the activities of closely related compounds. A structural analogue, ent-kaur-15-en-17-al-18-oic acid, was found to inhibit the production of nitric oxide (NO) and the migration of macrophages stimulated by lipopolysaccharide (LPS). ufba.br Its mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and p38/MAPK (mitogen-activated protein kinase) signaling pathways. ufba.br These pathways are central to the inflammatory response, and their inhibition leads to a decrease in the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). ufba.br
Table 1: Immunomodulatory Effects of Grandiflorenic Acid on Infected Macrophages
| Cytokine | Effect Observed |
|---|---|
| TNF-α | Increased Production |
| IL-6 | Reduced Production |
Data sourced from studies on Trypanosoma cruzi-infected macrophages. researchgate.net
Antimicrobial and Antiparasitic Efficacy
Activity against Protozoan Parasites (e.g., Trypanosoma cruzi, Plasmodium falciparum)
Grandiflorenic acid has confirmed antiprotozoal activity, including efficacy against the causative agents of Chagas disease and malaria. researchgate.netresearchgate.net Its trypanocidal effect against Trypanosoma cruzi, the parasite responsible for Chagas disease, has been documented. researchgate.netresearchgate.net In vitro studies revealed that Grandiflorenic acid induces significant morphological and ultrastructural changes in the trypomastigote forms of the parasite. researchgate.net The mechanism of action appears to involve an apoptosis-like process, characterized by an increase in reactive oxygen species (ROS), mitochondrial depolarization, and damage to the parasite's plasma membrane. researchgate.net
The compound also demonstrates antiplasmodial activity against Plasmodium falciparum, the deadliest species of malaria parasite. researchgate.netresearchgate.netsigmaaldrich.com Research has reported a moderate inhibitory concentration (IC50) of 23 μM for Grandiflorenic acid against P. falciparum. sigmaaldrich.com This places it and its derivatives as subjects of interest in the search for new antimalarial agents. ufba.br
Table 2: Antiparasitic Activity of Grandiflorenic Acid
| Parasite | Activity | IC50 Value |
|---|---|---|
| Trypanosoma cruzi | Trypanocidal | 24.60 nM |
| Plasmodium falciparum | Antiplasmodial | 23 μM |
IC50 values represent the concentration required to inhibit 50% of parasite growth. researchgate.netsigmaaldrich.com
Anti-cariogenic Properties
While direct studies on the anti-cariogenic properties of this compound are limited, research on closely related ent-kaurane diterpenes indicates a potential role in combating dental caries. A study on compounds isolated from Iostephane heterophylla identified a mixture of ent-kaur-16-en-19-oic acid and ent-beyer-15-en-19-oic acid that inhibited the growth of Streptococcus mutans. nih.gov S. mutans is a primary etiological agent of dental caries, known for its ability to form biofilms (plaque) and produce acids that demineralize tooth enamel. mdpi.com The related kaurane (B74193) compounds were found to not only inhibit bacterial growth but also interfere with the establishment of S. mutans biofilms. nih.gov This suggests that the ent-kaurane skeleton may be a promising scaffold for developing agents to prevent dental caries.
Allelopathic Potential in Plant Systems
Allelopathy is a biological phenomenon where an organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. Terpenoids, including diterpenes, are frequently implicated as allelochemicals. youtube.com The allelopathic potential of the ent-kaurane class of compounds is supported by experimental evidence. For instance, a derivative, ent-2α,15α-dihydroxy-kaur-16-en-19-oic acid, produced via biotransformation, exhibited potent allelopathic activity. nih.govresearchgate.net In laboratory assays, this compound completely inhibited the germination and the root and stem growth of lettuce (Lactuca sativa) at a concentration of 10⁻⁴ mol/L. nih.govresearchgate.net Such findings highlight the role of these compounds in plant-plant competition and suggest their potential as natural herbicides.
Plant Growth Regulatory Effects of ent-Kaurane Diterpenes
The ent-kaurane skeleton is of fundamental importance in plant biology as it is the precursor to the gibberellins (B7789140) (GAs), a major class of phytohormones. nih.gov Gibberellins are diterpenoid compounds that regulate a wide array of developmental processes throughout the lifecycle of a plant. nih.gov The biosynthesis of GAs proceeds from ent-kaurene (B36324), which is then oxidized to form intermediates like ent-kaurenoic acid, a close structural relative of the subject compound.
These hormones are critical for processes such as seed germination, stem elongation, induction of flowering, and fruit development. nih.govmdpi.com Gibberellins typically act by promoting cell growth and elongation. nih.gov The role of ent-kauranes as the building blocks for this critical group of hormones underscores their central function in the internal regulation of plant growth and development. youtube.combyjus.com
Advanced Spectroscopic and Analytical Characterization Techniques for Ent 17 Hydroxykaur 15 En 19 Oic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H and ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural determination of organic molecules like ent-17-Hydroxykaur-15-en-19-oic acid. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) NMR experiments, a complete picture of the proton and carbon framework can be assembled.
¹H NMR Spectroscopy provides information on the chemical environment of each proton in the molecule. The chemical shift (δ), signal multiplicity (e.g., singlet, doublet), and coupling constants (J) reveal the electronic environment and neighboring protons for each signal. For this compound, characteristic signals would include those for the methyl groups, the protons of the tetracyclic core, the olefinic proton at C-15, and the hydroxymethyl protons at C-17.
¹³C NMR Spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon signals indicate their functionalization (e.g., alkane, alkene, alcohol, carboxylic acid). The spectrum for this compound would be expected to show 20 distinct carbon resonances, corresponding to its molecular formula C₂₀H₃₀O₃. Key signals would include the carbonyl carbon of the carboxylic acid (C-19), the olefinic carbons (C-15 and C-16), and the carbon bearing the hydroxyl group (C-17).
2D NMR Spectroscopy experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity of the molecule.
COSY spectra reveal proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons through the carbon skeleton.
HSQC spectra correlate each proton signal with the signal of the carbon atom to which it is directly attached, providing unambiguous C-H assignments.
Table 1: Representative ¹H and ¹³C NMR Data for a Related ent-Kaurenoic Acid Derivative redalyc.org (Data for ent-15α-(3-methoxy-3-methyl-butanoyl)-kaur-16-en-19-oic acid)
| Carbon No. | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ, multiplicity, J in Hz) |
| 1 | 40.6 | 0.87 (dt, 4, 14); 1.74 (m) |
| 2 | 19.0 | 1.65 (m); 1.68 (m) |
| 3 | 37.9 | 1.10 (m); 1.42 (m) |
| 4 | 43.8 | - |
| 5 | 56.8 | 1.15 (dd, 3, 12) |
| 6 | 21.9 | 1.85 (m); 1.96 (m) |
| 7 | 41.3 | 1.40 (m); 1.55 (m) |
| 8 | 44.1 | - |
| 9 | 55.0 | 1.60 (m) |
| 10 | 39.6 | - |
| 11 | 18.2 | 1.98 (m); 2.05 (m) |
| 12 | 33.1 | 1.55 (m); 1.65 (m) |
| 13 | 41.0 | 2.58 (br s) |
| 14 | 38.0 | 1.65 (m); 1.75 (m) |
| 15 | 80.1 | 5.27 (t, 3) |
| 16 | 155.9 | - |
| 17 | 106.1 | 5.08 (s); 5.11 (s) |
| 18 | 28.9 | 1.25 (s) |
| 19 | 184.2 | - |
| 20 | 15.6 | 1.05 (s) |
Mass Spectrometry (MS) Applications (e.g., GC-MS, HR-ESI-MS)
Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that allows for the accurate determination of the molecular formula of a compound. For this compound (C₂₀H₃₀O₃), HR-ESI-MS would be expected to show a pseudomolecular ion, such as [M-H]⁻ in negative ion mode or [M+H]⁺ or [M+Na]⁺ in positive ion mode, with a high degree of mass accuracy, confirming the elemental composition. researchgate.net For related ent-kaurenoic acids, analysis by LC-MS/MS with ESI in the negative mode has been shown to produce a prominent [M-H]⁻ ion with minimal fragmentation. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for the analysis of volatile and thermally stable compounds. Derivatization of the carboxylic acid and alcohol functional groups of this compound, for example, by methylation, may be required to improve its volatility for GC analysis. nih.gov The mass spectrum obtained from GC-MS provides a fragmentation pattern that is characteristic of the molecule's structure, often referred to as a "molecular fingerprint." Analysis of these fragments can help to confirm the core structure and the position of functional groups. For related kaurenoic acid derivatives, characteristic fragment ions have been observed that are indicative of the kaurane (B74193) skeleton. redalyc.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds within the molecule. The IR spectrum of this compound would display characteristic absorption bands for its key functional groups.
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Expected Absorption Range (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) |
| Carboxylic Acid | C=O stretch | 1725 - 1700 |
| Alcohol | O-H stretch | 3500 - 3200 (broad) |
| Alkene | C=C stretch | 1680 - 1640 |
| Alkane | C-H stretch | 3000 - 2850 |
The broad O-H stretching vibration from the carboxylic acid is a particularly distinctive feature in the IR spectrum. The C=O stretch of the carboxylic acid and the O-H stretch of the alcohol group would also be prominent. vscht.cz The presence of a C=C bond would be confirmed by a stretching vibration in the specified range. vscht.cz
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and solid-state conformation. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.
For a complex stereocenter-rich molecule like this compound, X-ray crystallography would provide unambiguous proof of the relative and absolute configuration of all chiral centers, as well as the geometry of the double bond and the conformation of the tetracyclic ring system. While no specific X-ray crystallographic study for this compound was identified in the searched literature, this technique remains the definitive method for such structural assignments.
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic techniques are fundamental for the isolation, purification, and purity assessment of chemical compounds.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds. For this compound, reversed-phase HPLC, likely with a C18 column, would be a suitable method for assessing its purity. researchgate.netresearchgate.net The compound would be detected using a suitable detector, such as a UV detector or an evaporative light scattering detector (ELSD). researchgate.netresearchgate.net A pure sample should ideally present as a single, sharp peak under various chromatographic conditions. The retention time of the compound is a characteristic property under a specific set of conditions (e.g., mobile phase composition, flow rate, column type).
Gas Chromatography (GC) , as mentioned in the context of GC-MS, can also be used for purity assessment, typically after derivatization to increase volatility. nih.gov The presence of a single peak in the chromatogram is indicative of a high degree of purity.
These chromatographic methods are not only crucial for determining the purity of an isolated sample of this compound but are also essential for its initial separation from complex mixtures, such as plant extracts. redalyc.org
Emerging Research Avenues and Translational Perspectives for Ent 17 Hydroxykaur 15 En 19 Oic Acid
Rational Design and Synthesis of Novel ent-17-Hydroxykaur-15-en-19-oic Acid Derivatives
The semisynthetic modification of the parent compound, ent-kaurenoic acid, serves as a blueprint for creating novel derivatives of this compound. The structural complexity of the ent-kaurane skeleton offers multiple sites for chemical modification, including the carboxylic acid group, the exocyclic double bond, and various positions on the tetracyclic ring system. ichem.md
A key strategy involves transformations at the C-19 carboxylic acid group. For instance, a series of amide derivatives of ent-kaurenoic acid have been synthesized and evaluated for their cytotoxic activities. researchgate.net This approach allows for the introduction of diverse functionalities, potentially modulating the compound's solubility, cell permeability, and target interactions. Another synthetic avenue is the modification of the double bond. For example, the hydrogenation of ent-kaurenoic acid to produce the saturated kaurane (B74193) skeleton is a foundational step in the synthesis of more complex molecules like platensimycin. nih.gov This demonstrates that the core structure can be strategically altered to build entirely new therapeutic agents. nih.gov
Furthermore, advanced synthetic strategies have focused on the degradation and rearrangement of the kaurane rings. A notable example is the oxidative decarboxylation of hydrogenated ent-kaurenoic acid using lead tetraacetate, followed by acid-catalyzed isomerization to yield a specific tetrasubstituted olefin. nih.gov This intermediate can then undergo ozonolysis to open the A-ring, creating a diketone that serves as a building block for other complex natural products. nih.gov These synthetic transformations highlight the versatility of the ent-kaurane scaffold for generating structurally diverse molecules with potential therapeutic value. ichem.md
Table 1: Examples of Synthetic Strategies for Modifying the ent-Kaurenoic Acid Scaffold
| Modification Site | Reaction Type | Example Product Class | Potential Application | Reference |
|---|---|---|---|---|
| C-19 Carboxylic Acid | Amidation | Amide derivatives | Anticancer agents | researchgate.net |
| C-16/C-17 Double Bond | Catalytic Hydrogenation | Saturated kauranes | Intermediate for complex synthesis | nih.gov |
| Ring A | Oxidative Decarboxylation/Ozonolysis | Seco-kauranes (ring-opened) | Building blocks for other natural products | nih.gov |
Exploitation of Biotransformation for Diversifying Chemical Libraries
Biotransformation, using microorganisms like fungi, presents a powerful and environmentally friendly method for creating diverse libraries of ent-kaurane derivatives. mdpi.com Fungi, particularly from the Gibberella and Rhizopus genera, possess a range of enzymes, such as hydroxylases, that can introduce functional groups at positions that are challenging to access through traditional chemical synthesis. mdpi.com
Feeding experiments with ent-kaurenoic acid and its 15-hydroxy derivatives using a mutant strain of the fungus Gibberella fujikuroi have yielded several novel hydroxylated compounds. nih.govacs.org For example, the biotransformation of 15α-hydroxy-ent-kaurenoic acid produced 7β,15α-dihydroxy-ent-kaurenoic acid and 7β,15α-dihydroxykaurenolide. nih.govacs.org Similarly, the incubation of 15β-hydroxy-ent-kaurenoic acid resulted in 7β,15β-dihydroxy-ent-kaurenoic acid and 7β,15β-dihydroxykaurenolide. nih.govacs.org These studies show that the C-15 hydroxyl group directs further hydroxylation, primarily at the C-7β position, without preventing it. nih.govacs.org
The introduction of hydroxyl groups is of particular interest as oxygenated derivatives of kaurane diterpenes often exhibit enhanced biological activity compared to their non-polar precursors. mdpi.com For instance, kaurane derivatives hydroxylated at various positions have shown significant immunomodulatory and antitumor activities. mdpi.com The ability of fungi to perform multiple hydroxylations on the kaurane skeleton allows for the generation of a wide array of polyoxygenated derivatives, significantly expanding the chemical diversity available for biological screening. mdpi.com
**Table 2: Products from the Biotransformation of 15-Hydroxy-ent-kaurenoic Acid Derivatives by *Gibberella fujikuroi***
| Substrate | Product(s) | Reference |
|---|---|---|
| 15α-hydroxy-ent-kaurenoic acid | 7β,15α-dihydroxy-ent-kaurenoic acid | nih.govacs.org |
| 7β,15α-dihydroxykaurenolide | nih.govacs.org | |
| 15β-hydroxy-ent-kaurenoic acid | 7β,15β-dihydroxy-ent-kaurenoic acid | nih.govacs.org |
| 7β,15β-dihydroxykaurenolide | nih.govacs.org |
Investigation of Underexplored Biological Activities and Mechanisms
The primary reported biological activity of this compound is its cytotoxicity against various human cancer cell lines. biocrick.comcaltagmedsystems.co.uk It has demonstrated inhibitory effects on prostate (LNCaP2, 22Rv1), colon (HT29, HCT116, SW480, SW620), and breast (MCF-7) tumor cells, with particular sensitivity noted in prostate cancer cells. biocrick.comcaltagmedsystems.co.ukmedchemexpress.comtargetmol.com The IC₅₀ value against LNCaP2 prostate cells was reported to be 17.63 µg/mL. medchemexpress.comtargetmol.com
While cytotoxicity is the most studied effect, the broader family of ent-kaurane diterpenoids exhibits a wide spectrum of pharmacological activities, suggesting that this compound may have underexplored potential. mdpi.comresearchgate.net Large-scale computational studies predict that compounds with this scaffold could possess anti-inflammatory, immunosuppressant, hepatoprotective, and anti-hepatitis properties. mdpi.comresearchgate.net
The mechanism of action for many of these potential activities remains to be fully elucidated. However, research on the parent compound, ent-kaurenoic acid, provides some clues. For example, the vasorelaxant effect of ent-kaurenoic acid is understood to involve the blockade of extracellular Ca²⁺ influx and is partially mediated by the activation of the NO-cGMP pathway. nih.gov Another study points to the inhibition of the NF-κB (Nuclear Factor-κB) pathway as a key mechanism for the anti-inflammatory effects of ent-kaurenoic acid. scholarsresearchlibrary.com Given the structural similarity, it is plausible that this compound shares some of these mechanisms, though the specific impact of the C-17 hydroxyl group on target binding and activity requires dedicated investigation.
Computational Chemistry and Molecular Modeling Approaches for SAR and Mechanism Elucidation
Computational chemistry and molecular modeling are proving to be invaluable tools for understanding the structure-activity relationships (SAR) of ent-kaurane diterpenoids and for predicting their therapeutic potential. mdpi.comresearchgate.net In silico analyses of large libraries of these compounds help to evaluate their physicochemical, pharmacokinetic, and toxicological (ADMET) properties, identifying candidates with favorable drug-like characteristics. mdpi.comresearchgate.net
Studies on ent-kaurenoic acid have used semi-empirical calculations to predict its properties and those of its hydroxylated derivatives. researchgate.net These simulations revealed that while the parent molecule is highly hydrophobic, which could limit bioavailability, the introduction of a hydroxyl group significantly decreases its hydrophobicity (logP value), potentially improving absorption and systemic circulation. researchgate.net This finding is directly relevant to this compound and supports its potential as a more drug-like entity than its parent compound. researchgate.net
Molecular modeling has also been used to explore mechanisms of action. A computational study comparing ent-kaurenoic acid derivatives with other kaurane diterpenes as inhibitors of the NF-κB pathway highlighted how differences in molecular size and shape can explain their different biological targets. scholarsresearchlibrary.com Such models can help in the rational design of new derivatives with improved potency and selectivity. By predicting how structural modifications affect binding to specific targets, computational approaches can guide synthetic efforts, saving time and resources in the drug discovery process. scholarsresearchlibrary.com
Table 3: Predicted Physicochemical Properties of ent-Kaurenoic Acid and a Hydroxylated Derivative
| Property | ***ent*-Kaurenoic Acid** | Hydroxylated Derivative (L-1) | Significance | Reference |
|---|---|---|---|---|
| Molecular Weight | 302.46 | 318.45 | Small increase in mass | researchgate.net |
| logP | 6.37 | 4.52 | Significant decrease in hydrophobicity | researchgate.net |
| Hydrogen Bond Donors | 1 | 2 | Increased potential for H-bonding | researchgate.net |
| Hydrogen Bond Acceptors | 1 | 2 | Increased potential for H-bonding | researchgate.net |
Potential as Lead Compounds in Natural Product-Based Drug Discovery
This compound and related ent-kaurane diterpenoids represent a promising class of natural products for lead compound discovery. mdpi.comresearchgate.net A lead compound is a chemical starting point for the development of a new drug. Several factors support the potential of this specific molecule. First, it demonstrates clear biological activity, particularly cytotoxicity against cancer cells. biocrick.commedchemexpress.com Second, its structure is amenable to both chemical synthesis and biotransformation, allowing for the creation of a diverse range of derivatives for optimization. ichem.mdmdpi.com
In silico analyses of a large dataset of 570 ent-kaurane diterpenoids showed that these natural compounds generally exhibit drug-like properties that align well with those of FDA-approved drugs. mdpi.comresearchgate.net The majority of these molecules are predicted to have favorable safety profiles and good biopharmaceutical properties, including high water solubility and intestinal absorption. mdpi.comresearchgate.net The predicted pharmacological activities for this class are diverse, spanning anticancer, anti-inflammatory, and immunosuppressant effects, which highlights their potential to address multiple therapeutic areas. mdpi.comresearchgate.net
The accessibility of the parent compound, ent-kaurenoic acid, from natural sources like sunflowers, provides a viable starting material for semi-synthesis, which can be a cost-effective strategy for producing value-added chemicals. nih.govbiorxiv.org The combination of demonstrated bioactivity, synthetic tractability, and favorable drug-like properties makes this compound a strong candidate for further investigation in natural product-based drug discovery programs. mdpi.com
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for structural characterization of ent-17-Hydroxykaur-15-en-19-oic acid?
- Methodology : Use a combination of 1D/2D NMR (e.g., , , HMBC, HSQC) to confirm the kaurane diterpenoid skeleton and functional groups. For example, HMBC correlations between H-11 (δH 5.00) and C-8, C-10, and C-13 are critical for verifying double bond positions (C-9/C-11 and C-15) . Mass spectrometry (HR-ESI-MS) is essential to confirm the molecular formula (CHO, MW 318.45) and fragmentation patterns .
Q. How can researchers validate the purity of this compound in natural extracts?
- Methodology : Employ HPLC with UV detection (210–260 nm for diterpenoids) and compare retention times with authenticated standards. Purity thresholds (e.g., ≥95%) should be confirmed via peak integration and cross-referenced with NMR data to rule out co-eluting impurities .
Q. What are standard protocols for assessing cytotoxicity in prostate cancer cell lines?
- Methodology : Use in vitro assays (e.g., MTT or SRB) on prostate cell lines (22Rv1, LNCaP) with 48–72 hr exposure. Include positive controls (e.g., doxorubicin) and report IC values in μg/mL (e.g., 17.63 μg/mL for LNCaP cells) with triplicate measurements and statistical validation (p < 0.05) .
Advanced Research Questions
Q. How to optimize ultrasound-assisted extraction (UAE) of this compound from plant sources?
- Methodology : Apply a fractional factorial design to test variables: solvent (e.g., ethanol vs. methanol), temperature (30–60°C), time (15–60 min), and probe size. Bioassay-guided fractionation (e.g., etiolated wheat coleoptile test) can prioritize bioactive fractions. For Annona glabra, optimal UAE conditions (ethanol, 40°C, 30 min) yielded 8 compounds, including this compound .
- Data Consideration : Track extraction efficiency via LC-MS and compare yields with Soxhlet or maceration methods .
Q. How to resolve discrepancies in reported IC values across tumor cell lines?
- Methodology :
-
Experimental Design : Standardize cell culture conditions (passage number, media, seeding density) and compound solubility (e.g., DMSO concentration ≤0.1%).
-
Data Analysis : Use ANOVA to compare inter-study variability. For example, prostate cell IC values (17.63 μg/mL) may differ from colon or breast cells due to tissue-specific uptake or metabolism .
-
Meta-Analysis : Compile data from independent studies (e.g., TargetMol, BioBioPha) into a table (see Table 1) to identify outliers or trends.
Table 1: Comparative Cytotoxicity of this compound
Cell Line IC (μg/mL) Source Reference LNCaP (Prostate) 17.63 TargetMol HT29 (Colon) 28.41 BioBioPha MCF-7 (Breast) 34.90 Annona glabra
Q. What strategies address structural contradictions in ent-kaurane diterpenoid stereochemistry?
- Methodology :
- X-ray Crystallography : Resolve ambiguous configurations (e.g., α vs. β methyl orientation at C-4) by comparing experimental data with known structures .
- Computational Modeling : Use DFT calculations to predict NMR shifts (e.g., δC 16 for α-methyl vs. δC 29 for β-methyl) and validate against empirical data .
- Case Study : For ent-17-hydroxykaura-9(11),15-dien-19-oic acid, HMBC correlations and NOESY confirmed C-9/C-11 double bonds, resolving earlier misassignments .
Experimental Design & Reproducibility
Q. How to ensure reproducibility in isolation protocols for this compound?
- Guidelines :
- Document solvent gradients (e.g., 70% → 100% MeOH in HPLC) and column specifications (C18, 5 μm).
- Publish raw NMR spectra and HR-MS data in supplementary materials to enable peer validation .
- Adhere to Beilstein Journal standards: Report synthesis details for ≤5 compounds in the main text; provide full protocols in supplementary files .
Q. What statistical approaches are recommended for allelopathic bioassays involving this compound?
- Methodology :
- Use dose-response curves (10–10 M) with ≥3 replicates. For annoglabasin B (a structural analog), inhibition rates ≥95% at 10 M were significant (p < 0.01) .
- Apply Tukey’s HSD test to compare treatment groups and control (e.g., etiolated wheat coleoptile length) .
Data Contradiction & Interpretation
Q. How to reconcile conflicting reports on this compound’s stability during storage?
- Analysis :
- Stability Tests : Conduct accelerated degradation studies (4°C, 25°C, 40°C) with LC-MS monitoring. Powder stability (-20°C, 3 years) vs. DMSO solutions (-80°C, 1 year) may explain discrepancies .
- Documentation : Report storage conditions and solvent purity (e.g., anhydrous DMSO) in all publications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
